molecular formula C12H12O3 B1453954 3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid CAS No. 1019117-58-8

3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid

Cat. No. B1453954
CAS RN: 1019117-58-8
M. Wt: 204.22 g/mol
InChI Key: BJULCINBQBAFTL-UHFFFAOYSA-N
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Description

“3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid” is a benzofuran derivative with the molecular formula C12H12O3 and a molecular weight of 204.23 . It is a powder at room temperature .


Synthesis Analysis

While specific synthesis methods for “3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid” are not available, benzofuran derivatives can be synthesized through various methods. For instance, one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones under basic conditions is a commonly employed strategy . Another method involves the cyclization of aryl acetylenes using transition-metal catalysis .


Molecular Structure Analysis

The InChI code for “3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid” is 1S/C12H12O3/c1-6-4-5-7(2)10-9(6)8(3)11(15-10)12(13)14/h4-5H,1-3H3,(H,13,14) .


Chemical Reactions Analysis

Benzofuran derivatives can undergo various chemical reactions. For example, 3-Methylbenzofuran-2-carboxylic acid, another benzofuran derivative, undergoes palladium-catalyzed cross-coupling reaction with 4-iodoanisole and diphenyliodonium triflate under different reaction conditions to form the corresponding biaryl .


Physical And Chemical Properties Analysis

The melting point of “3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid” is 244-245°C . The predicted boiling point is 369.2±37.0°C, and the predicted density is 1.217±0.06 g/cm3 .

Scientific Research Applications

Molecular Docking and Biological Activities

Structural optimization and molecular docking analysis of benzofuran-carboxylic acids derivatives, including 1-benzofuran-2-carboxylic acid, have shown that these compounds can act as inhibitors against cancer and microbial diseases. Their biological activities were explored through molecular docking, demonstrating potential for therapeutic applications in combating various diseases. This research also investigated the compounds' electronic, vibrational properties and their nonlinear optical properties, offering insights into their reactivity and potential utility in various scientific applications (Sagaama et al., 2020).

Coordination Chemistry and Synthesis Pathways

Studies on benzofuran synthesis, including (E)-3-(1-Benzofuran-2-yl)propenoic acid, have provided valuable insights into coordination reactions and the synthesis of complex compounds. These efforts have led to the development of novel compounds with potential applications in material science and coordination chemistry (Mojumdar et al., 2009).

Supramolecular Interactions and Crystallography

Research focusing on the supramolecular interactions and crystallography of benzofuran derivatives has unveiled the compound's ability to engage in complex hydrogen bonding and pi-pi interactions. These findings are crucial for understanding the compound's behavior in solid-state forms and have implications for designing new materials and pharmaceuticals (Titi & Goldberg, 2009).

Antimicrobial Properties

Studies on derivatives of benzofuran, such as 3 H-Spiro[1-benzofuran-2,1’-cyclohexane], have shown significant antimicrobial properties against Gram-positive bacteria. This research underscores the potential of benzofuran derivatives as a basis for developing new antimicrobial agents (Urzúa et al., 2008).

Pim-1 Inhibition for Cancer Therapy

The discovery of novel benzofuran-2-carboxylic acids as potent inhibitors of Pim-1, a protein kinase implicated in cancer progression, highlights the therapeutic potential of these compounds in cancer treatment. This research demonstrates the effectiveness of these compounds in enzyme assays, suggesting their utility as a novel class of cancer therapeutics (Xiang et al., 2011).

Safety and Hazards

The safety information for “3,4,7-Trimethyl-1-benzofuran-2-carboxylic acid” indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) .

properties

IUPAC Name

3,5,7-trimethyl-1-benzofuran-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12O3/c1-6-4-7(2)10-9(5-6)8(3)11(15-10)12(13)14/h4-5H,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJULCINBQBAFTL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=C(O2)C(=O)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5,7-Trimethyl-1-benzofuran-2-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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